4-(2-Morpholin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Morpholin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)morpholine is a complex organic compound that features a unique combination of morpholine and tetrahydrobenzothiolo pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the core tetrahydrobenzothiolo pyrimidine structure. This is followed by the introduction of morpholine groups through nucleophilic substitution reactions. Common reagents used in these reactions include morpholine, thiol compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where morpholine groups can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-(2-Morpholin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholin-4-yl-5,6,7,8-tetrahydro-quinazoline
- 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
Uniqueness
4-(2-Morpholin-4-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)morpholine is unique due to its specific combination of morpholine and tetrahydrobenzothiolo pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-morpholin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-2-4-14-13(3-1)15-16(21-5-9-23-10-6-21)19-18(20-17(15)25-14)22-7-11-24-12-8-22/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJHYPPHONJDPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)N4CCOCC4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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